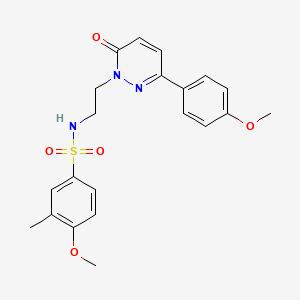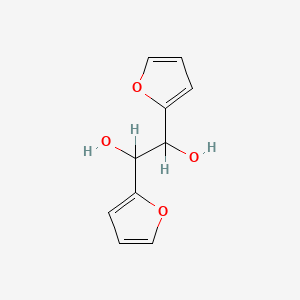
2-(2,4-difluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-difluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H12F2N4O3 and its molecular weight is 346.294. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-difluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-difluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemical Cleavage Applications
Research by Srimannarayana, Srivastava, and Clapp (1970) on the photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines indicates the potential for mild condition applications in forming acetamidines, suggesting relevance in synthetic chemistry and material science. This process underlines the utility of similar compounds in facilitating specific chemical transformations under controlled conditions (Srimannarayana, Srivastava, & Clapp, 1970).
Corrosion Inhibition
Yıldırım and Cetin (2008) synthesized derivatives of acetamide for use as corrosion inhibitors. Their research demonstrates the potential of such compounds in protecting metals from corrosion, particularly in acidic and mineral oil mediums, suggesting industrial applications in materials protection and preservation (Yıldırım & Cetin, 2008).
Antibacterial Potentials
Kashif Iqbal et al. (2017) explored the antibacterial potentials of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. Their findings suggest that such compounds could be explored further for antimicrobial applications, offering insights into new therapeutic agents against various bacterial infections (Iqbal et al., 2017).
Spectroscopic and Quantum Mechanical Studies
Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and ligand-protein interactions on bioactive benzothiazolinone acetamide analogs. This research not only highlights the photovoltaic efficiency and potential NLO (Non-Linear Optical) activity of similar compounds but also their interaction with biological targets, indicating their utility in both renewable energy technologies and bioactive molecule development (Mary et al., 2020).
In vitro Biological Assessment
Research by Virk et al. (2023) on 1,3,4-oxadiazole compounds with azinane and acetamide shows their modest antibacterial potential and enzyme inhibition properties. This suggests the potential for pharmaceutical applications, particularly in the development of new antibacterial agents and enzyme inhibitors (Virk et al., 2023).
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3/c17-10-4-3-9(12(18)7-10)6-13(23)20-8-14-21-15(22-25-14)11-2-1-5-19-16(11)24/h1-5,7H,6,8H2,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKJWTDZPPTYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2723042.png)

![7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2723045.png)


![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2723050.png)
![ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723052.png)
![1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2723054.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2723056.png)

![5-[2-(4-Methoxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2723062.png)